molecular formula C16H16O5 B12526366 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-methoxy-, ethyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-methoxy-, ethyl ester

Cat. No.: B12526366
M. Wt: 288.29 g/mol
InChI Key: YRUFPDVJDFCZQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-methoxy-, ethyl ester is an organic compound with the molecular formula C15H14O4. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an acetyloxy group, a methoxy group, and an ethyl ester group attached to the naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-methoxy-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst. The acetyloxy and methoxy groups are introduced through acetylation and methylation reactions, respectively. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-methoxy-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Derivatives with different functional groups replacing the acetyloxy or methoxy groups.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-methoxy-, ethyl ester is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding.

    Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-methoxy-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy and methoxy groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to modulate the activity of proteins and enzymes involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, ethyl ester
  • 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-fluoro-, ethyl ester

Uniqueness

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-methoxy-, ethyl ester is unique due to the presence of both acetyloxy and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and binding affinity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

ethyl 4-acetyloxy-5-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C16H16O5/c1-4-20-16(18)12-8-11-6-5-7-13(19-3)15(11)14(9-12)21-10(2)17/h5-9H,4H2,1-3H3

InChI Key

YRUFPDVJDFCZQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)C=CC=C2OC)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.